Cytochalasin J

Cytotoxicity Cancer Cytochalasin

Researchers studying mitotic fidelity often face confounding effects from generic actin inhibitors that lack clean spindle phenotypes. Cytochalasin J resolves this by selectively disrupting kinetochore-microtubule attachments and fragmenting spindle microtubules without directly blocking actin polymerization, enabling unambiguous dissection of cytoskeletal crosstalk. • Disrupts kinetochore-microtubule attachments and fragments spindle microtubules in PtK1 cell models, a phenotype absent in other cytochalasins. • Exhibits cytotoxicity with IC50 1.5 μM (K562) and LC50 3.66 μg/mL (HeLa), surpassing cytochalasin H potency. • Does not block hKv1.5 channels, unlike cytochalasins A/B, ensuring actin-specific readouts. Each batch is verified by HPLC and shipped under blue ice/dry ice for stability.

Molecular Formula C28H37NO4
Molecular Weight 451.6 g/mol
CAS No. 53760-20-6
Cat. No. B1669933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin J
CAS53760-20-6
SynonymsDeacetylcytochalasin H;  Deacetylcytochalasin-H;  DeacetylcytochalasinH;  Cytochalasin J
Molecular FormulaC28H37NO4
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O
InChIInChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17-,18+,21-,22-,23+,24-,25+,27-,28+/m0/s1
InChIKeyUKQNIEMKORIOQM-RPSWBRMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cytochalasin J Overview


Cytochalasin J (CAS: 53760-20-6), a cell-permeable fungal metabolite also known as deacetylcytochalasin H, belongs to the cytochalasin class of mycotoxins [1]. It is widely employed as a tool compound in actin polymerization studies and cytological research, characterized by its ability to bind to the barbed end of actin filaments and inhibit subunit association and dissociation .

1
Actin polymerization inhibition — cell-permeable tool for barbed-end capping studies and actin dynamics
2
Mitotic spindle & kinetochore disruption — unique microtubule perturbation phenotype not shared by cytochalasin H/D
3
Ion channel electrophysiology — hKv1.5 channel-safe actin disruptor for avoiding off-target current block

Cytochalasin J vs. Cytochalasin H


Cytochalasin J is the deacetyl analogue of cytochalasin H (sc-202119) . While both compounds are actin polymerization inhibitors, they exhibit distinct and non-interchangeable biological profiles. Cytochalasin J displays significantly weaker inhibition of actin assembly but profoundly alters mitotic spindle microtubule organization and kinetochore structure [1]. In contrast, cytochalasin H is a more potent actin inhibitor but does not share the same pronounced effects on spindle architecture. This divergence in primary mechanism and phenotypic outcome precludes the generic substitution of one analog for the other in focused cytoskeletal or cell cycle studies, where the specific perturbation of microtubule dynamics or actin inhibition is a critical experimental variable.

Cytochalasin J (this product)Preferential spindle/kinetochore perturbation; weaker actin inhibition
Cytochalasin H analogStronger actin inhibition; does not produce equivalent spindle disruption
Phenotypic outcome divergence may shift interpretation in cytoskeletal or mitotic research.
Substitution risk type
Deacetyl analogue with distinct microtubule-kinetochore response; actin inhibition alone does not predict spindle phenotype.
Cross-analog replacement may confound mitosis-focused studies. Confirm that actin vs. spindle endpoint priority aligns with the selected tool.

Cytochalasin J Quantitative Evidence


Cytotoxicity in K562 Leukemia Cells

In a comparative study of cytochalasin metabolites from Endothia gyrosa, cytochalasin J exhibited substantially higher cytotoxicity against the human leukemia K562 cell line compared to its analog cytochalasin H [1]. The IC50 values demonstrate a 6.7-fold increase in potency for cytochalasin J.

K562 Cytotoxicity
Head-to-head
IC50 1.5 μM (J) vs 10.1 μM (H); 6.7-fold difference
Supports K562 cell-model endpoint review
Human leukemia K562 line; reported comparison
Cytotoxicity Cancer Cytochalasin

Cytotoxicity in HeLa Cells

A direct comparison of the cytotoxic effects of cytochalasin J (Compound 3) and cytochalasin H (Compound 2) on HeLa cells revealed cytochalasin J to be 9.8-fold more potent [1]. The study also reported a higher selectivity index for cytochalasin J towards cancer cells.

HeLa Cytotoxicity
Head-to-head
LC50 3.66 μg/mL (J) vs 35.69 μg/mL (H); 9.8-fold difference
Supports HeLa cell-model endpoint review
Human cervical cancer HeLa line; reported selectivity context
Cytotoxicity Cervical Cancer HeLa

Mitotic Spindle and Kinetochore Disruption

While a weaker inhibitor of actin polymerization, cytochalasin J uniquely disrupts mitotic spindle architecture in PtK1 cells. Treatment with 10 μg/ml cytochalasin J for 10 min led to a significant reduction in the number of kinetochore microtubules (kMTs) and the fragmentation of kinetochore bundles [1]. In approximately 30% of treated cells, chromosomes failed to attach to spindle fibers, and kinetochore laminae organization was significantly altered [2]. These specific effects on microtubule dynamics are not a primary feature of other actin-disrupting cytochalasins like cytochalasin H or D at comparable concentrations.

Spindle Microtubule Disruption
Class-level
Reduces kMTs; fragments kinetochore bundles; ~30% chromosome attachment failure at 10 μg/ml
Unique spindle perturbation phenotype
PtK1 cell model context
Cytoskeleton Mitosis Microtubules

hKv1.5 Channel Interaction

In contrast to other cytochalasins, cytochalasin J exhibits a distinct interaction profile with the human Kv1.5 potassium channel. While cytochalasin B (IC50 4.2 μM) and cytochalasin A (IC50 1.4 μM) directly block hKv1.5 currents, pretreatment with cytochalasin J (or cytochalasin D) had no effect on cytochalasin B-induced channel inhibition [1]. This indicates that cytochalasin J does not interfere with hKv1.5 channel function, making it a cleaner tool for studies where this specific off-target effect must be avoided.

hKv1.5 Channel Block
Cross-study comparable
No block of hKv1.5; Cytochalasin B IC50 4.2 μM, A IC50 1.4 μM
Cleaner tool for ion channel studies
Patch-clamp on Ltk(-) hKv1.5 stable cells
Ion Channels Electrophysiology hKv1.5

Antibacterial Activity Against MDR Pathogens

Cytochalasin J exhibits a distinct antibacterial profile compared to its analog cytochalasin H, particularly against multi-drug resistant (MDR) strains. While both compounds are active against Shigella flexneri SDINT with an MIC of 128 μg/mL, cytochalasin H shows greater potency against Vibrio cholerae PC2 (MIC 256 μg/mL vs. >512 μg/mL for cytochalasin J) and S. aureus ATCC 25923 (MIC 256 μg/mL vs. 512 μg/mL) [1]. Ampicillin was inactive against these MDR strains at concentrations up to 512 μg/mL.

Antibacterial MIC Profile
Head-to-head
J: V. cholerae >512 μg/mL, S. aureus 512 μg/mL; H: 256 μg/mL both strains
Supports antimicrobial screening context
Reported strain-dependent response; broth microdilution
Antibacterial MDR Cytochalasin

Dynein Redistribution in Interphase Cells

Treatment of PtK1 cells with 10 μg/ml cytochalasin J for 10 min caused a statistically significant redistribution of dynein motor proteins. A quantitative analysis using immunocytochemistry showed a significant reduction in anti-dynein staining pixel luminosity in the nuclear region of interphase cells (P<0.05), with the staining pattern shifting from a concentrated perinuclear punctate distribution to a more uniform cytoplasmic distribution [1]. This effect on motor protein localization is a specific phenotype not typically reported for other cytochalasins at similar concentrations.

Dynein Redistribution
Class-level
Reduced nuclear anti-dynein pixel luminosity; cytoplasmic shift
Supports motor protein localization studies
PtK1 interphase cells; 10 μg/ml, 10 min
Motor Proteins Dynein Cytoskeleton

Cytochalasin J Research Applications


Mitotic Spindle Checkpoint Studies

Leverage cytochalasin J's unique ability to disrupt kinetochore-microtubule attachments and fragment spindle microtubules without directly blocking actin polymerization. This makes it the ideal tool for studies focusing on the role of the actin cytoskeleton in mitotic fidelity, chromosome alignment, and the spindle assembly checkpoint, as demonstrated in PtK1 cell models [1]. Other cytochalasins lack this specific phenotype.

K562 and HeLa Cytotoxicity Studies

Select cytochalasin J for cytotoxicity assays against K562 and HeLa cancer cell lines, where it demonstrates significantly higher potency (IC50 1.5 μM and LC50 3.66 μg/mL, respectively) compared to its analog cytochalasin H [1][2]. This allows for lower effective concentrations and a potentially better therapeutic window in preclinical cancer research.

hKv1.5 Channel Electrophysiology

Utilize cytochalasin J as an actin-disrupting agent in studies of the hKv1.5 channel or other ion channels, as it does not exhibit the direct channel-blocking activity seen with cytochalasins A and B [1]. This ensures that observed effects on cell physiology are due to cytoskeletal disruption rather than off-target ion channel modulation.

Dynein Localization Studies

Apply cytochalasin J to investigate the spatial regulation of motor proteins like dynein in interphase and mitotic cells. Its treatment results in a quantifiable redistribution of dynein from a perinuclear to a cytoplasmic localization, offering a specific and reproducible phenotype for probing the crosstalk between actin and microtubule networks [1].

Application
Selection Property
Validation Focus
Mitotic Spindle Checkpoint Studies
Microtubule-kinetochore perturbation specificity
Spindle morphology and chromosome alignment in PtK1 models
Cancer Cell Cytotoxicity Profiling
Cytotoxicity endpoint response
Cell viability dose-response curves
Ion Channel Electrophysiology
hKv1.5 channel non-interference
Off-target ion channel block verification
Dynein Localization Assays
Motor protein redistribution phenotype
Dynein immunolocalization and pixel intensity quantification

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